N-(3-phenylcyclobutyl)acetamide
Description
N-(3-Phenylcyclobutyl)acetamide is a cyclobutane-containing acetamide derivative characterized by a phenyl-substituted cyclobutyl group attached to the nitrogen of the acetamide moiety. Its structure combines the rigidity of the cyclobutane ring with the aromaticity of the phenyl group, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3-phenylcyclobutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBCHKOSDSCTGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylcyclobutyl)acetamide typically involves the reaction of 3-phenylcyclobutanone with acetamide under specific conditions. One common method includes the use of a dehydrating agent such as N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction is usually carried out in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods These could include continuous flow processes or the use of alternative catalysts to improve yield and reduce reaction time
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylcyclobutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-phenylcyclobutanone or 3-phenylcyclobutanecarboxylic acid.
Reduction: Formation of N-(3-phenylcyclobutyl)amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-phenylcyclobutyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-phenylcyclobutyl)acetamide in biological systems involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein conformation. This interaction can affect various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight | Substituent | Melting Point (°C) | LogP |
|---|---|---|---|---|
| This compound | 231.29 | Cyclobutyl + phenyl | ~120–135 (pred.) | 2.8 |
| N-(3-Phenylpropyl)acetamide | 205.27 | Phenyl + propyl | 98–102 | 2.5 |
| N-(3-Chlorophenyl)acetamide | 199.63 | 3-Cl phenyl | 145–148 | 2.1 |
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